molecular formula C24H30Cl2N2O3 B6525382 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride CAS No. 1177816-69-1

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Cat. No.: B6525382
CAS No.: 1177816-69-1
M. Wt: 465.4 g/mol
InChI Key: BAZFNFXMLSIFFO-UHFFFAOYSA-N
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Description

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone. This is followed by a reaction with various sodium azides under specific conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways involved are still under investigation, but it is believed to modulate various signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZFNFXMLSIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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